![molecular formula C2H2S2 B14647121 2,4-Dithiabicyclo[1.1.0]butane CAS No. 51616-76-3](/img/structure/B14647121.png)
2,4-Dithiabicyclo[1.1.0]butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dithiabicyclo[1.1.0]butane is a unique and intriguing compound characterized by its highly strained bicyclic structure. The molecular formula of this compound is C₂H₂S₂, and it has an average mass of 90.167 Da . The compound’s structure consists of two sulfur atoms and two carbon atoms forming a bicyclic ring system, which contributes to its significant strain energy and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dithiabicyclo[1.1.0]butane typically involves the formation of the strained bicyclic ring system through cyclization reactions. One common method is the reaction of suitable dithiirane precursors under specific conditions that promote the formation of the bicyclic structure . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Dithiabicyclo[1.1.0]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions employed.
科学的研究の応用
2,4-Dithiabicyclo[1.1.0]butane has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 2,4-Dithiabicyclo[1.1.0]butane exerts its effects is primarily through its strained bicyclic structure, which makes it highly reactive. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or other interactions. The pathways involved often include nucleophilic attack on the sulfur atoms, leading to ring-opening and subsequent transformations .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.0]butane: A similar compound with a carbon-based bicyclic structure.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog with similar strained ring properties.
Uniqueness
2,4-Dithiabicyclo[1.1.0]butane is unique due to the presence of sulfur atoms in its bicyclic structure, which imparts distinct reactivity and chemical properties compared to its carbon or nitrogen analogs. The sulfur atoms contribute to its ability to undergo specific reactions, such as oxidation and nucleophilic substitution, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
51616-76-3 |
|---|---|
分子式 |
C2H2S2 |
分子量 |
90.17 g/mol |
IUPAC名 |
2,4-dithiabicyclo[1.1.0]butane |
InChI |
InChI=1S/C2H2S2/c3-1-2(3)4-1/h1-2H |
InChIキー |
FDXIEOKTRJUELP-UHFFFAOYSA-N |
正規SMILES |
C12C(S1)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
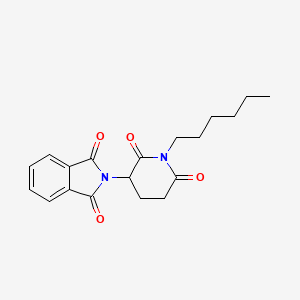



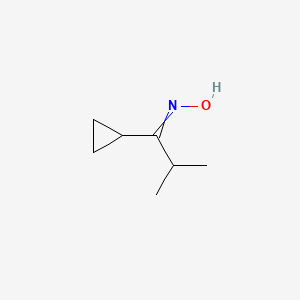
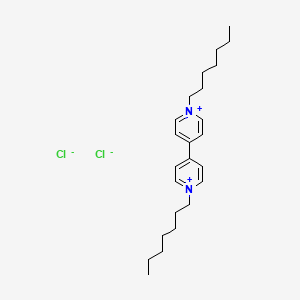

![1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene](/img/structure/B14647068.png)
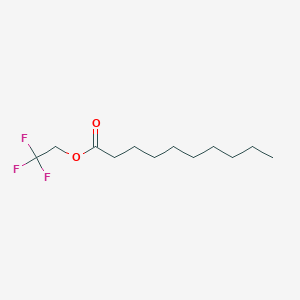
![3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B14647081.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
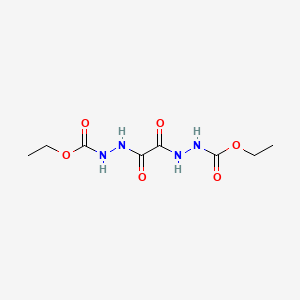
![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
